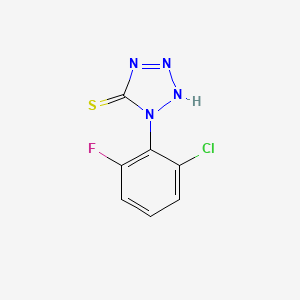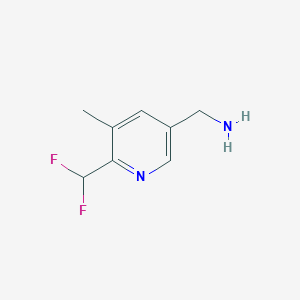
(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to a pyridine ring, along with a methanamine group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmaceuticals, and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines through a radical process. This process can be achieved using oxazino pyridine intermediates, which are transformed into pyridinium salts upon acid treatment . The reaction conditions are generally mild, allowing for the late-stage difluoromethylation of pyridine-containing drugs.
Industrial Production Methods: Industrial production of this compound may involve metal-catalyzed cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds makes it a valuable tool for probing biological systems .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its incorporation into various products can enhance their stability, bioavailability, and overall efficacy .
Wirkmechanismus
The mechanism of action of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to mimic these functional groups in biological systems . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (6-(Difluoromethoxy)pyridin-3-yl)methanamine
- (6-(Difluoromethyl)-5-methoxypyridin-2-yl)methanamine
Comparison: Compared to similar compounds, (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both difluoromethyl and methyl groups enhances its ability to interact with biological targets, providing advantages over other similar compounds .
Eigenschaften
Molekularformel |
C8H10F2N2 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
[6-(difluoromethyl)-5-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5-2-6(3-11)4-12-7(5)8(9)10/h2,4,8H,3,11H2,1H3 |
InChI-Schlüssel |
VXPGRHSSUYYRQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


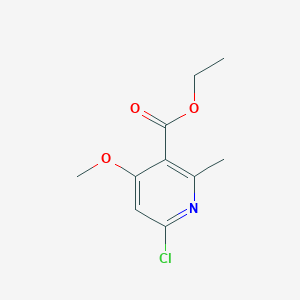

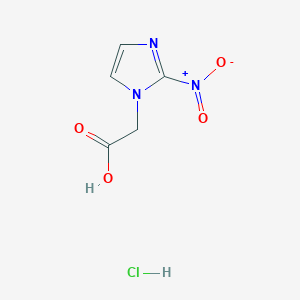

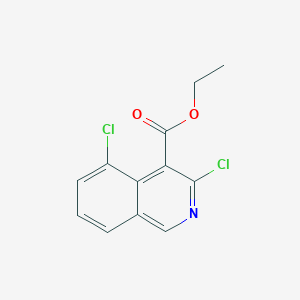


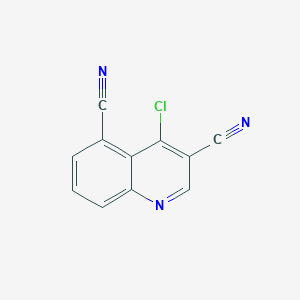


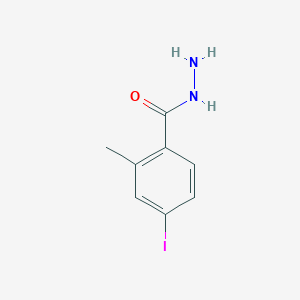
![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)

